REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[F:3][c:4]1[c:5](-[c:10]2[n:11][s:12][c:13]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:14]2)[cH:6][cH:7][cH:8][cH:9]1.[Na+:2].[OH-:1].[OH2:20]>>[F:3][c:4]1[c:5](-[c:10]2[n:11][s:12][c:13]([C:15](=[O:16])[OH:17])[cH:14]2)[cH:6][cH:7][cH:8][cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCOC(=O)c1cc(-c2ccccc2F)ns1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(-c2ccccc2F)ns1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
|
O=C(O)c1cc(-c2ccccc2F)ns1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |